molecular formula C34H24N2O2S2 B12797079 2,2'-Dithiobis(N-(naphth-2-yl)benzamide) CAS No. 2527-65-3

2,2'-Dithiobis(N-(naphth-2-yl)benzamide)

Cat. No.: B12797079
CAS No.: 2527-65-3
M. Wt: 556.7 g/mol
InChI Key: GNNYNHXPSRGTGJ-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties This compound features a disulfide bond linking two benzamide groups, each substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) typically involves the reaction of N-(naphth-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups. For instance, N-(naphth-2-yl)benzamide can be reacted with an oxidizing agent like iodine or hydrogen peroxide in the presence of a base to form the disulfide bond.

Industrial Production Methods

While specific industrial production methods for 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(naphth-2-yl)benzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2,2’-Dithiobis(N-(naphth-2-yl)benzamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or sulfonic acids, which can interact with proteins and other biomolecules. The aromatic rings can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a naphthyl group.

    2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of a benzamide group.

    N-(naphth-2-yl)benzamide: Lacks the disulfide bond, making it less reactive in redox reactions.

Uniqueness

2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is unique due to its combination of a disulfide bond and naphthyl-substituted benzamide groups. This structure imparts distinct redox properties and the ability to engage in various interactions, making it valuable for diverse applications in research and industry.

Properties

CAS No.

2527-65-3

Molecular Formula

C34H24N2O2S2

Molecular Weight

556.7 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[[2-(naphthalen-2-ylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H24N2O2S2/c37-33(35-27-19-17-23-9-1-3-11-25(23)21-27)29-13-5-7-15-31(29)39-40-32-16-8-6-14-30(32)34(38)36-28-20-18-24-10-2-4-12-26(24)22-28/h1-22H,(H,35,37)(H,36,38)

InChI Key

GNNYNHXPSRGTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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